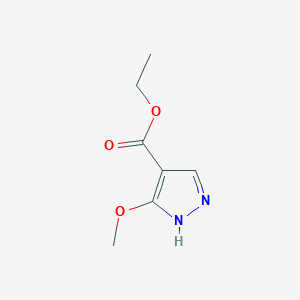

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

CAS No.: 478968-48-8

Cat. No.: VC2936617

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478968-48-8 |

|---|---|

| Molecular Formula | C7H10N2O3 |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | ethyl 5-methoxy-1H-pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-8-9-6(5)11-2/h4H,3H2,1-2H3,(H,8,9) |

| Standard InChI Key | VXHCBKUFAXDEDI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NN=C1)OC |

| Canonical SMILES | CCOC(=O)C1=C(NN=C1)OC |

Introduction

Structural Information and Chemical Properties

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate possesses a well-defined chemical structure with specific properties that make it valuable in various applications. The compound has a molecular formula of C₇H₁₀N₂O₃, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms . This heterocyclic compound contains a five-membered pyrazole ring with two adjacent nitrogen atoms, which is the core structure in this molecule. The pyrazole ring is functionalized with a methoxy group (-OCH₃) at the 3-position and an ethyl carboxylate group (-COOC₂H₅) at the 4-position, contributing to its unique chemical behavior and reactivity profile.

The compound can be identified using various systematic identifiers, which are essential for scientific communication and database entries. Its SMILES notation is represented as CCOC(=O)C1=C(NN=C1)OC, which encodes the two-dimensional structure of the molecule in a linear string format . For more comprehensive identification, the InChI (International Chemical Identifier) is provided as InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-8-9-6(5)11-2/h4H,3H2,1-2H3,(H,8,9), which contains detailed structural information including hydrogen positions and stereochemistry . The compound is also indexed under the InChIKey VXHCBKUFAXDEDI-UHFFFAOYSA-N, a condensed, fixed-length version of the InChI that is particularly useful for database searches and web applications .

Physicochemical Properties

The physicochemical properties of ethyl 3-methoxy-1H-pyrazole-4-carboxylate significantly influence its behavior in chemical reactions and biological systems. Comprehensive data from collision cross-section studies provides valuable insights into the compound's behavior in mass spectrometry and related analytical techniques. The predicted collision cross-section values for various adducts of the compound are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 171.07642 | 135.5 |

| [M+Na]⁺ | 193.05836 | 145.4 |

| [M+NH₄]⁺ | 188.10296 | 141.5 |

| [M+K]⁺ | 209.03230 | 143.4 |

| [M-H]⁻ | 169.06186 | 133.8 |

| [M+Na-2H]⁻ | 191.04381 | 139.2 |

| [M]⁺ | 170.06859 | 136.0 |

| [M]⁻ | 170.06969 | 136.0 |

These collision cross-section values are essential parameters for identifying and characterizing the compound in analytical procedures using ion mobility spectrometry coupled with mass spectrometry . The data reveals interesting patterns in how the compound behaves when ionized in different ways, which is crucial for analytical method development and structural confirmation studies.

Chemical Reactions and Reactivity

The reactivity of ethyl 3-methoxy-1H-pyrazole-4-carboxylate is largely determined by the functional groups present in its structure. The compound possesses several reactive sites that can undergo various transformations, making it a versatile building block in organic synthesis.

Ester Hydrolysis

One of the most common reactions involving ethyl 3-methoxy-1H-pyrazole-4-carboxylate is the hydrolysis of the ester group. Under basic or acidic conditions, the ethyl carboxylate can be hydrolyzed to yield 3-methoxy-1H-pyrazole-4-carboxylic acid. This transformation is particularly important for the synthesis of derivatives where the carboxylic acid functionality is required.

The hydrolysis reaction typically proceeds as follows:

-

Under basic conditions (e.g., NaOH or KOH in aqueous solution), the ester undergoes nucleophilic attack by hydroxide ions.

-

After the reaction, acidification yields the corresponding carboxylic acid.

-

The reaction can be carried out at moderate temperatures (50-80°C) with careful control of pH to ensure complete conversion.

Functionalization of the Pyrazole Ring

The pyrazole ring in ethyl 3-methoxy-1H-pyrazole-4-carboxylate can undergo various substitution reactions, particularly at the nitrogen positions. The N-H group at position 1 can be functionalized through alkylation or acylation reactions to yield N-substituted derivatives. This reactivity is similar to what is observed in related compounds like 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, where the N-1 position is methylated.

Applications and Uses

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate serves as an important building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The compound's heterocyclic structure, combined with its functional groups, makes it a valuable intermediate for the preparation of biologically active compounds.

Pharmaceutical Applications

In pharmaceutical research, pyrazole derivatives similar to ethyl 3-methoxy-1H-pyrazole-4-carboxylate have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound serves as a key intermediate in medicinal chemistry for the development of novel drug candidates that target specific enzymes or receptors.

The pyrazole ring is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions. The presence of the methoxy group at position 3 and the carboxylate functionality at position 4 provides additional sites for molecular recognition and binding to biological targets.

Agrochemical Applications

In the field of agrochemicals, pyrazole derivatives have been explored as potential insecticides, fungicides, and herbicides. Ethyl 3-methoxy-1H-pyrazole-4-carboxylate could serve as a starting point for the development of such compounds, taking advantage of the structural features that confer biological activity.

Materials Science

Beyond pharmaceutical and agrochemical applications, pyrazole derivatives have also found uses in materials science, particularly in the development of coordination polymers and metal-organic frameworks. The nitrogen atoms in the pyrazole ring can coordinate with metal ions, leading to the formation of complexes with interesting structural and functional properties.

Comparison with Related Compounds

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate belongs to a family of substituted pyrazoles, and comparing it with structurally related compounds provides valuable insights into structure-activity relationships and chemical behavior.

Comparison with Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (CAS: 7251-53-8) is a closely related compound that differs only in having a hydroxyl group at position 3 instead of a methoxy group. This structural difference significantly affects the compound's physicochemical properties and reactivity. The hydroxyl group in ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is more acidic and can participate in hydrogen bonding to a greater extent than the methoxy group in ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

In terms of biological activity, the hydroxyl group may confer different binding characteristics to biological targets compared to the methoxy group, potentially leading to distinct pharmacological profiles. Additionally, the hydroxyl group provides a direct handle for further functionalization through esterification, etherification, or oxidation reactions.

Comparison with 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

The presence of the methyl group at N-1 eliminates the acidic N-H proton, changing the compound's ability to act as a hydrogen bond donor. The carboxylic acid group introduces greater acidity and different solubility characteristics compared to the ethyl ester, affecting the compound's behavior in various chemical and biological environments.

Analytical Methods for Identification and Characterization

The identification and characterization of ethyl 3-methoxy-1H-pyrazole-4-carboxylate can be accomplished using various analytical techniques that provide complementary information about the compound's structure, purity, and properties.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation of pyrazole derivatives. For ethyl 3-methoxy-1H-pyrazole-4-carboxylate, ¹H NMR spectroscopy would reveal characteristic signals for the ethyl group (triplet for CH₃ and quartet for CH₂), the methoxy group (singlet), and the pyrazole proton. ¹³C NMR would provide information about the carbon framework, including the carbonyl carbon, the pyrazole ring carbons, and the carbon atoms in the substituent groups.

Infrared (IR) spectroscopy can identify key functional groups, such as the carbonyl stretching vibration of the ester group, C-O stretching of the methoxy group, and N-H stretching of the pyrazole ring. These spectral features serve as fingerprints for compound identification.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides precise molecular weight information and fragmentation patterns that aid in structural confirmation. The predicted collision cross-section data provided in the search results offer valuable reference points for ion mobility spectrometry-mass spectrometry (IMS-MS) analyses .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly employed for the separation, identification, and quantification of pyrazole derivatives. The development of HPLC methods for ethyl 3-methoxy-1H-pyrazole-4-carboxylate would typically involve optimization of mobile phase composition, column selection, and detection parameters to achieve high resolution and sensitivity.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of crystalline compounds. For ethyl 3-methoxy-1H-pyrazole-4-carboxylate, this technique would reveal the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. Such information is valuable for understanding structure-property relationships and molecular recognition phenomena.

Future Research Directions

Research on ethyl 3-methoxy-1H-pyrazole-4-carboxylate and related pyrazole derivatives continues to evolve, with several promising directions for future investigations.

Development of Novel Synthetic Methodologies

Future research could focus on developing more efficient and selective synthetic routes to ethyl 3-methoxy-1H-pyrazole-4-carboxylate and its derivatives. This might include exploration of catalytic methods, flow chemistry approaches, and green chemistry principles to improve yields, reduce waste, and minimize environmental impact.

Structure-Activity Relationship Studies

Systematic studies on the structure-activity relationships of pyrazole derivatives, including ethyl 3-methoxy-1H-pyrazole-4-carboxylate, could provide valuable insights for the design of compounds with enhanced biological activity. This would involve the synthesis of a series of analogs with variations in the substituents at different positions of the pyrazole ring, followed by evaluation of their biological properties.

Exploration of Coordination Chemistry

The coordination chemistry of pyrazole derivatives with various metal ions represents an interesting area for further exploration. Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, with its nitrogen donor atoms and carboxylate functionality, could form interesting metal complexes with potential applications in catalysis, materials science, and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume